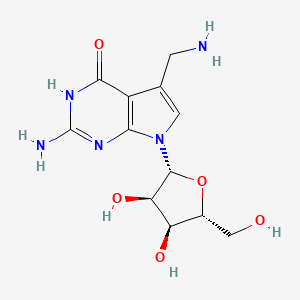
7-Aminomethyl-7-deazaguanosine
Overview
Description
7-Aminomethyl-7-deazaguanosine is a modified nucleoside that plays a significant role in the modification of transfer RNA (tRNA) and DNA. It is a derivative of 7-deazaguanine and is involved in various biological processes, including the regulation of gene expression and cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminomethyl-7-deazaguanosine typically involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0), followed by further modifications. The key steps include:
Oxidation: The amine group on the 7-amino group is oxidized to form an iminium ion.
Nucleophilic Attack: The hydroxyl group on the N9 position of the purine ring undergoes nucleophilic attack to form an amino alcohol
Industrial Production Methods: the synthesis typically involves enzymatic reactions using tRNA-guanine transglycosylase (TGT) to insert the modified base into tRNA .
Chemical Reactions Analysis
Types of Reactions: 7-Aminomethyl-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to an iminium ion.
Substitution: Replacement of guanine in tRNA with this compound by TGT
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.
Enzymes: tRNA-guanine transglycosylase (TGT) is used for substitution reactions.
Major Products:
Amino Alcohols: Formed from the nucleophilic attack on the iminium ion.
Modified tRNA: Resulting from the substitution of guanine with this compound.
Scientific Research Applications
7-Aminomethyl-7-deazaguanosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Aminomethyl-7-deazaguanosine involves its incorporation into tRNA by tRNA-guanine transglycosylase (TGT). This enzyme catalyzes the exchange of guanine with this compound without breaking the sugar-phosphate backbone of the tRNA . This modification can affect the stability and function of tRNA, influencing protein synthesis and cellular responses to stress .
Comparison with Similar Compounds
Queuine: Another 7-deazaguanosine derivative that occurs in the anticodon of tRNAs.
7-Cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of 7-Aminomethyl-7-deazaguanosine.
Uniqueness: Unlike other similar compounds, it has been shown to cause epigenetic changes such as DNA methylation and histone modification .
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984514 | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-70-2 | |
| Record name | 7-Aminomethyl-7-deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















